molecular formula C8H13ClO2Si B14502221 4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate CAS No. 64888-00-2

4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate

Cat. No.: B14502221
CAS No.: 64888-00-2
M. Wt: 204.72 g/mol
InChI Key: PMXVYIIRIRSMDE-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate is a chemical compound characterized by the presence of a trimethylsilyl group, an alkyne, and a carbonochloridate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate typically involves the reaction of 4-(Trimethylsilyl)but-3-yn-1-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonochloridate group can be replaced by nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is commonly employed.

Major Products Formed

    Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.

    Oxidation: Diketones and carboxylic acids.

    Reduction: Alkenes and alkanes.

Scientific Research Applications

4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the development of novel drug candidates and as a reagent in medicinal chemistry.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate involves the reactivity of its functional groups. The carbonochloridate group is highly reactive towards nucleophiles, facilitating the formation of carbamates and carbonates. The trimethylsilyl group provides steric protection and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The alkyne group can participate in various cycloaddition reactions, expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Trimethylsilyl)but-3-yn-1-ol: A precursor to 4-(Trimethylsilyl)but-3-yn-1-yl carbonochloridate, used in similar synthetic applications.

    4-(Trimethylsilyl)-3-butyn-2-one: Another compound with a trimethylsilyl and alkyne group, used in the synthesis of pharmaceuticals.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar functional groups, used in the synthesis of biologically active molecules.

Uniqueness

This compound is unique due to the presence of the carbonochloridate group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds. Additionally, the trimethylsilyl group provides stability and selectivity in reactions, enhancing the compound’s versatility in synthetic applications.

Properties

CAS No.

64888-00-2

Molecular Formula

C8H13ClO2Si

Molecular Weight

204.72 g/mol

IUPAC Name

4-trimethylsilylbut-3-ynyl carbonochloridate

InChI

InChI=1S/C8H13ClO2Si/c1-12(2,3)7-5-4-6-11-8(9)10/h4,6H2,1-3H3

InChI Key

PMXVYIIRIRSMDE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCOC(=O)Cl

Origin of Product

United States

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